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molecular formula C11H10IN5 B8346482 6-iodo-7-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine

6-iodo-7-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine

Cat. No. B8346482
M. Wt: 339.14 g/mol
InChI Key: XTBNEUXYPSAQIF-UHFFFAOYSA-N
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Patent
US07226915B2

Procedure details

A solution 6-iodo-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine VI (2.68 g, 8.24 mmol) in tetrahydrofuran (100 mL) was treated with powdered sodium hydroxide (0.66 g, 16.5 mmol), iodomethane (0.62 mL, 9.96 mmol), and tetrabutylammonium bromide (0.8 g, 2.48 mmol) and the resulting mixture stirred at 25° C. for 18 h. The resulting mixture was concentrated in vacuo. The residue was partitioned between methylene chloride (70 mL) and water (70 mL) and this mixture was stirred at 25° C. for 30 min. The precipitate was isolated by filtration, washed with water, and dried in vacuo to afford 6-iodo-7-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine (2.67 g, 95.5%) as a yellow solid; 1H NMR (DMSO-d6, 300 MHz) δ 7.58 (s, 1H), 7.47 (d, J=2.93 Hz, 1H), 6.99 (d, J=2.93 Hz, 1H), 6.78 (broad s, 2H), 5.83 (broad s, 2H), 4.16 (s, 3H).
Quantity
2.68 g
Type
reactant
Reaction Step One
Quantity
0.66 g
Type
reactant
Reaction Step One
Quantity
0.62 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.8 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[C:3]2[NH:16][CH:15]=[CH:14][C:4]=2[C:5]2[C:10]([CH:11]=1)=[N:9][C:8]([NH2:12])=[N:7][C:6]=2[NH2:13].[OH-].[Na+].I[CH3:20]>O1CCCC1.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[I:1][C:2]1[C:3]2[N:16]([CH3:20])[CH:15]=[CH:14][C:4]=2[C:5]2[C:10]([CH:11]=1)=[N:9][C:8]([NH2:12])=[N:7][C:6]=2[NH2:13] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
2.68 g
Type
reactant
Smiles
IC=1C2=C(C3=C(N=C(N=C3C1)N)N)C=CN2
Name
Quantity
0.66 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.62 mL
Type
reactant
Smiles
IC
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0.8 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the resulting mixture stirred at 25° C. for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between methylene chloride (70 mL) and water (70 mL)
STIRRING
Type
STIRRING
Details
this mixture was stirred at 25° C. for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The precipitate was isolated by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
IC=1C2=C(C3=C(N=C(N=C3C1)N)N)C=CN2C
Measurements
Type Value Analysis
AMOUNT: MASS 2.67 g
YIELD: PERCENTYIELD 95.5%
YIELD: CALCULATEDPERCENTYIELD 95.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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